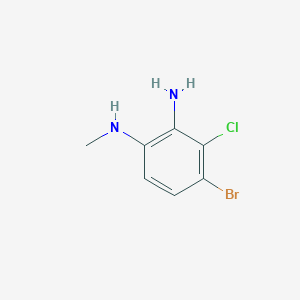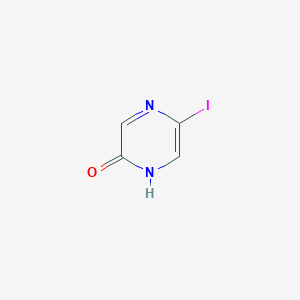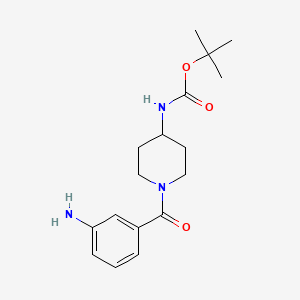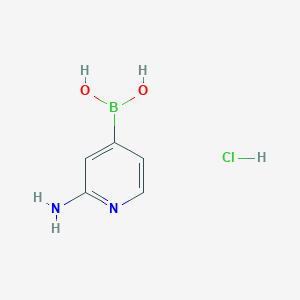![molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9](/img/structure/B1379193.png)
[6-(Aminomethyl)piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(Aminomethyl)piperidin-2-yl]methanol”, also known as AMPH, is a chemical compound with potential applications in various fields of research and industry. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of AMPH is C7H16N2O and its molecular weight is 144.21 g/mol.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The refractive index of a similar compound, 2-(Aminomethyl)piperidine, is 1.4854 and its density is 0.9406 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidine Derivatives
AMPH serves as a versatile intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. These derivatives are present in various pharmaceuticals and exhibit a wide range of biological activities . The AMPH moiety can be functionalized to create substituted piperidines, which are often used in drug development.
Development of Anticancer Agents
Piperidine derivatives, including those synthesized from AMPH, have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers . The AMPH structure allows for the creation of novel compounds that can be tested for their efficacy against cancer cells.
Antimicrobial and Antifungal Applications
The AMPH compound can be used to develop new antimicrobial and antifungal agents. Its piperidine core is a common feature in many compounds with these properties, and modifying the AMPH structure could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .
Neuropharmacological Research
In neuropharmacology, AMPH-related piperidine derivatives are investigated for their potential use in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic medications, where the piperidine ring of AMPH plays a significant role in the pharmacophoric features of these drugs .
Analgesic and Anti-inflammatory Drugs
AMPH is also a precursor in the synthesis of analgesic and anti-inflammatory drugs. The piperidine nucleus is a key component in many pain relievers and anti-inflammatory medications, and AMPH-based derivatives continue to be a focus of research in this area .
Cardiovascular Drug Development
The structural features of AMPH make it a candidate for the development of cardiovascular drugs. Piperidine derivatives have been used as antihypertensive agents, and AMPH can be a starting point for synthesizing new compounds that may help in managing blood pressure and other cardiovascular conditions .
Zukünftige Richtungen
Piperidine derivatives have significant potential in the pharmaceutical industry. The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
[6-(aminomethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTZZYIWQDEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)CO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)





